N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine
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Overview
Description
N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which is typically formed by the reaction of hydrazonoyl halides with potassium thiocyanate . The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the thiadiazole and piperidine intermediates with the pyrimidine moiety under specific reaction conditions, such as the presence of a base like triethylamine in an organic solvent .
Chemical Reactions Analysis
N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. For example, it can inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, resulting in antimicrobial activity .
Comparison with Similar Compounds
N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine is unique due to its specific combination of functional groups and rings. Similar compounds include other thiadiazole derivatives, such as:
1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-thiadiazole: Exhibits a broad spectrum of biological activities, including antiviral and anti-inflammatory effects.
1,2,5-thiadiazole: Studied for its potential use in pharmaceuticals and agrochemicals.
These compounds share the thiadiazole ring but differ in their substituents and overall structure, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C18H25FN6S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C18H25FN6S/c1-3-14-15(19)17(21-11-20-14)24(2)10-12-6-8-25(9-7-12)18-22-16(23-26-18)13-4-5-13/h11-13H,3-10H2,1-2H3 |
InChI Key |
RSEBNGQISAQKCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC(=NS3)C4CC4)F |
Origin of Product |
United States |
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